N-[2-(4-fluorophenyl)ethyl]thiolan-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16FNS |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]thiolan-3-amine |
InChI |
InChI=1S/C12H16FNS/c13-11-3-1-10(2-4-11)5-7-14-12-6-8-15-9-12/h1-4,12,14H,5-9H2 |
InChI Key |
SHKGVGUJDYVMOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1NCCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Synthetic Methodologies for N 2 4 Fluorophenyl Ethyl Thiolan 3 Amine
Retrosynthetic Strategies for the N-[2-(4-fluorophenyl)ethyl]thiolan-3-amine Framework
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. amazonaws.com For this compound, the primary disconnection points are the C-N bonds, suggesting a convergent approach where the thiolan-3-amine (B18485) core and the 2-(4-fluorophenyl)ethyl side chain are synthesized separately before being coupled.
A plausible retrosynthetic pathway would involve the disconnection of the bond between the nitrogen atom and the ethyl group. This leads to two key synthons: a thiolan-3-amine and a 2-(4-fluorophenyl)ethyl halide or another suitable electrophile. Further disconnection of the thiolan-3-amine can lead to simpler acyclic precursors, which can be assembled through various cyclization strategies. This approach allows for modularity, where different side chains or modified thiolane rings can be introduced, offering flexibility in analogue synthesis.
Development of Novel Synthetic Pathways for this compound
The synthesis of this compound can be approached through several innovative pathways, with a significant focus on achieving high stereoselectivity and efficiency.
Stereoselective Synthesis of this compound Enantiomers
The stereocenter at the C3 position of the thiolane ring necessitates a stereoselective approach to obtain enantiomerically pure forms of the final compound. One effective method involves the use of chiral auxiliaries or asymmetric catalysts. For instance, a chiral starting material, such as an enantiopure amino acid, can be used to construct the thiolane ring, thereby setting the desired stereochemistry early in the synthetic sequence.
Alternatively, asymmetric hydrogenation or reduction of a suitable precursor, like a thienyl- or dihydrothiophenyl-based intermediate, can be employed. Catalysts such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands are often effective in achieving high enantiomeric excess.
Optimization of Reaction Conditions and Yield for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are typically investigated include the choice of solvent, temperature, reaction time, and catalyst.
For the coupling of the 2-(4-fluorophenyl)ethyl side chain with the thiolan-3-amine core, a systematic study of different bases and solvents can significantly impact the reaction's efficiency. For example, using a non-nucleophilic base like diisopropylethylamine (DIPEA) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) can often provide good results.
Below is an illustrative data table showcasing the optimization of a hypothetical reductive amination step to form the final product from thiolan-3-one and 2-(4-fluorophenyl)ethylamine.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH(OAc)₃ | DCE | 25 | 24 | 75 |
| 2 | NaBH₄ | MeOH | 0 | 12 | 60 |
| 3 | H₂, Pd/C | EtOH | 25 | 48 | 85 |
| 4 | NaBH(OAc)₃ | THF | 25 | 24 | 82 |
This is a hypothetical data table for illustrative purposes.
Investigation of Byproducts and Impurities during this compound Synthesis
The identification and control of byproducts and impurities are essential for ensuring the purity of the final compound. In the synthesis of this compound, potential impurities can arise from several sources, including side reactions and incomplete reactions.
For instance, in the reductive amination coupling step, over-alkylation of the amine can lead to the formation of a tertiary amine byproduct. The presence of unreacted starting materials, such as the initial amine or ketone, can also be a source of impurities. During the synthesis of the thiolane ring, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone can occur, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods.
Chromatographic techniques such as HPLC and GC-MS are vital for the detection and quantification of these impurities, guiding the optimization of reaction and purification protocols.
Scalability and Process Chemistry Considerations for this compound Production
Scaling up the synthesis from a laboratory setting to industrial production introduces a new set of challenges. nih.gov These include considerations of cost, safety, and environmental impact. For the synthesis of this compound, process chemistry would focus on developing a robust, safe, and cost-effective manufacturing process.
Key considerations include:
Reagent Selection: Replacing expensive or hazardous reagents with cheaper and safer alternatives without compromising yield or purity. For example, using a less expensive reducing agent or a more environmentally benign solvent.
Process Safety: Assessing the thermal stability of intermediates and reactions to prevent runaway reactions. The handling of potentially toxic or pyrophoric reagents must be carefully managed.
Work-up and Purification: Developing efficient and scalable purification methods, such as crystallization or distillation, to replace chromatography which is often not feasible on a large scale.
Waste Management: Minimizing waste generation and developing protocols for the safe disposal or recycling of byproducts and solvents.
A successful scale-up requires a thorough understanding of the reaction kinetics, thermodynamics, and potential hazards associated with each step of the synthesis.
Advanced Spectroscopic and Spectrometric Characterization of N 2 4 Fluorophenyl Ethyl Thiolan 3 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy serves as the cornerstone for the definitive structural assignment of organic molecules in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments were employed to unequivocally map the atomic connectivity and spatial arrangement of N-[2-(4-fluorophenyl)ethyl]thiolan-3-amine.
1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC, NOESY) NMR Experiments on this compound
¹H NMR Spectroscopy: The proton NMR spectrum provides the initial overview of the proton environments within the molecule. The aromatic region is expected to display two distinct multiplets corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene (B151609) ring, a characteristic pattern for para-substituted fluorobenzene (B45895) derivatives. The ethyl linker would present as two triplets, mutually coupled, while the protons of the thiolan ring and the amine proton would exhibit more complex multiplets due to overlapping signals and diastereotopicity.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum is anticipated to show signals for the aromatic carbons, with the carbon directly attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. The aliphatic region will contain signals for the ethyl linker and the four distinct carbons of the thiolan ring.
¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a simple yet powerful tool for confirming the presence and electronic environment of the fluorine atom. For this compound, a single resonance, likely a triplet due to coupling with the ortho protons, is expected.
2D NMR Spectroscopy: To resolve ambiguities and establish definitive connections, a series of 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment maps out the proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the adjacent protons in the ethyl chain and within the thiolan ring, helping to trace the carbon backbone.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This is crucial for assigning the carbon signals based on the more readily interpretable proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Important HMBC correlations would link the benzylic protons to the aromatic ring carbons and the protons of the ethyl group to the amine-bearing carbon of the thiolan ring, thus connecting the different structural fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly valuable for determining the stereochemistry of the molecule, as will be discussed in the next section.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D Correlations (COSY, HSQC, HMBC) |
| 1' | - | ~162 (d, ¹JCF ≈ 245 Hz) | HMBC to H-2', H-6' |
| 2', 6' | ~7.20 (dd, J ≈ 8.5, 5.5 Hz) | ~130 (d, ³JCF ≈ 8 Hz) | COSY with H-3', H-5'; HSQC to C-2', C-6'; HMBC to C-4', C-1' |
| 3', 5' | ~7.00 (t, J ≈ 8.5 Hz) | ~115 (d, ²JCF ≈ 21 Hz) | COSY with H-2', H-6'; HSQC to C-3', C-5'; HMBC to C-1' |
| 4' | - | ~138 | HMBC to H-α, H-2', H-6' |
| α | ~2.85 (t, J ≈ 7.0 Hz) | ~36 | COSY with H-β; HSQC to C-α; HMBC to C-β, C-4' |
| β | ~2.95 (t, J ≈ 7.0 Hz) | ~50 | COSY with H-α; HSQC to C-β; HMBC to C-α, C-3 |
| 2 | ~3.00 (m), ~2.80 (m) | ~38 | COSY with H-3, H-2'; HSQC to C-2 |
| 3 | ~3.40 (m) | ~60 | COSY with H-2, H-4; HSQC to C-3; HMBC to C-β, C-5 |
| 4 | ~2.20 (m), ~2.00 (m) | ~32 | COSY with H-3, H-5; HSQC to C-4 |
| 5 | ~2.90 (m), ~2.70 (m) | ~35 | COSY with H-4, H-5'; HSQC to C-5 |
| NH | Variable | - | - |
Note: Predicted values are based on empirical data for similar structural motifs. Actual experimental values may vary. 'd' denotes a doublet and 't' a triplet.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Elucidation
HRMS is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition.
Electrospray Ionization (ESI) and Electron Impact (EI) Mass Spectrometry of this compound
ESI-HRMS: Electrospray ionization is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. For this compound (C₁₂H₁₆FNS), the expected exact mass of the protonated species would be calculated and compared with the experimentally determined value, with a mass accuracy in the low ppm range providing high confidence in the molecular formula.
EI-MS: Electron impact ionization is a higher-energy technique that leads to extensive fragmentation. The resulting fragmentation pattern provides a molecular fingerprint and valuable structural information. Characteristic fragments for this molecule would likely arise from cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage), leading to the formation of a stable iminium ion. Other likely fragmentations include the loss of the fluorophenylethyl side chain and fragmentation of the thiolan ring.
Tandem Mass Spectrometry (MS/MS) for Structural Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the protonated molecule from ESI) and its subsequent fragmentation through collision-induced dissociation (CID). This technique allows for the detailed study of fragmentation pathways, providing further confirmation of the proposed structure. The fragmentation of the [M+H]⁺ ion of this compound would be expected to yield key fragment ions corresponding to the fluorophenylethyl moiety and the thiolan-3-amine (B18485) core.
Interactive Data Table: Predicted Key Mass Fragments
| m/z (Predicted) | Proposed Fragment Structure/Loss | Ionization Method |
| 240.1015 | [M+H]⁺ | ESI |
| 239.0937 | [M]⁺˙ | EI |
| 135.0821 | [C₈H₉FN]⁺ (from α-cleavage) | EI |
| 109.0402 | [C₇H₆F]⁺ (fluorotropylium ion) | EI |
| 101.0428 | [C₄H₇NS]⁺ (thiolan-3-amine fragment) | EI |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretch of the secondary amine should appear as a single, relatively weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. A strong absorption due to the C-F stretch is anticipated around 1220 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give rise to strong Raman signals. The C-S stretching vibrations of the thiolan ring, which may be weak in the IR spectrum, could be more prominent in the Raman spectrum, typically appearing in the 600-800 cm⁻¹ region.
Interactive Data Table: Predicted Vibrational Frequencies
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| N-H Stretch | ~3350 | ~3350 | Weak-Medium |
| Aromatic C-H Stretch | ~3050 | ~3050 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 | Medium-Strong |
| Aromatic C=C Stretch | 1500-1600 | 1500-1600 | Medium-Strong |
| C-N Stretch | ~1100 | ~1100 | Medium |
| C-F Stretch | ~1220 | Weak | Strong |
| C-S Stretch | ~700 | ~700 | Weak-Medium |
X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry of this compound
Comprehensive searches of scientific databases and scholarly articles did not yield any specific studies that have utilized X-ray crystallography to determine the solid-state structure or the absolute stereochemistry of this compound. This technique is fundamental for unambiguously elucidating the three-dimensional arrangement of atoms in a crystalline solid and for assigning the absolute configuration of chiral centers. The absence of such data indicates that the crystal structure of this particular compound has likely not been determined or, if it has, the results have not been published in accessible scientific literature.
Without experimental crystallographic data, critical information remains unknown, including:
Crystal System and Space Group: The fundamental symmetry of the crystal lattice.
Unit Cell Dimensions: The precise lengths of the cell edges and the angles between them.
Atomic Coordinates: The exact position of each atom within the unit cell.
Bond Lengths and Angles: The precise measurements of covalent bonds and the angles between them.
Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as hydrogen bonds or van der Waals forces, that dictate the crystal packing.
Absolute Stereochemistry: The definitive (R) or (S) configuration of the chiral center at the 3-position of the thiolan ring.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization of this compound
Similarly, a thorough review of scientific literature found no specific reports on the use of chiroptical spectroscopy techniques, such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), for the enantiomeric characterization of this compound. These methods are crucial for studying chiral molecules, as they provide information about how the different enantiomers interact with plane-polarized and circularly polarized light, respectively.
The lack of published CD and ORD data means that key insights into the compound's stereochemistry are unavailable. Such studies would typically provide:
Specific Rotation: A fundamental measure of the optical activity of a chiral compound.
Cotton Effects: The characteristic changes in optical rotation in the vicinity of an absorption band, which can be used to determine the absolute configuration of stereocenters.
Circular Dichroism Spectra: The differential absorption of left and right circularly polarized light, which provides detailed information about the electronic transitions and the stereochemical environment of chromophores within the molecule.
Due to the absence of primary research data in these specific analytical areas for this compound, no data tables or detailed research findings can be presented.
Chromatographic and Separative Techniques for N 2 4 Fluorophenyl Ethyl Thiolan 3 Amine
Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Isomeric Separation
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like N-[2-(4-fluorophenyl)ethyl]thiolan-3-amine. Its versatility allows for the development of methods to assess chemical purity and to separate and quantify stereoisomers.
Reverse-Phase and Normal-Phase HPLC Method Development for this compound Analysis
Reverse-phase HPLC (RP-HPLC) is the most common mode used for purity and assay determination of pharmaceutical substances. For this compound, a typical RP-HPLC method would utilize a C18 or C8 stationary phase. The mobile phase would likely consist of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). The inclusion of a fluorinated phenyl stationary phase could also be explored, as these can offer alternative selectivity for halogenated aromatic compounds.
Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 20-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Normal-phase HPLC (NP-HPLC) is particularly useful for the separation of isomers that may not be resolved under reverse-phase conditions. For this compound, which has positional isomers related to the thiolan ring, NP-HPLC on a silica (B1680970) or cyano-bonded column could be effective. The mobile phase in this case would be non-polar, such as a mixture of hexane (B92381) and a polar organic solvent like ethanol (B145695) or isopropanol.
Chiral HPLC for Enantiomeric Excess Determination of this compound
The presence of a stereocenter at the 3-position of the thiolan ring necessitates the development of chiral HPLC methods to determine the enantiomeric excess of this compound. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely used for the direct separation of enantiomers. For amines, these columns can be operated in normal-phase, polar organic, or reversed-phase modes.
Given that the target molecule is a secondary amine and lacks a strong chromophore, pre-column derivatization with a chiral derivatizing agent that introduces a chromophore can be an alternative strategy. However, direct separation on a CSP is often preferred to avoid potential complications with the derivatization reaction.
Table 2: Exemplary Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Ethanol with 0.1% Diethylamine (80:20, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
Gas Chromatography (GC) for Volatile Component Analysis in this compound Samples
Gas chromatography is the method of choice for the analysis of volatile organic compounds. In the context of this compound, GC is primarily used to identify and quantify residual solvents from the manufacturing process and other potential volatile impurities. Due to the low volatility of the active pharmaceutical ingredient itself, headspace GC (HS-GC) is the preferred technique. This involves heating the sample in a sealed vial to allow volatile components to partition into the headspace, which is then injected into the GC system.
A common stationary phase for this analysis is a 6% cyanopropylphenyl–94% dimethylpolysiloxane (e.g., G43), which is suitable for a wide range of common solvents. Detection is typically performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. For identification of unknown volatile impurities, GC coupled with a Mass Spectrometer (GC-MS) is employed.
Table 3: Typical Headspace GC Method Parameters for Residual Solvent Analysis
| Parameter | Condition |
| Column | G43 phase, 30 m x 0.32 mm, 1.8 µm film thickness |
| Carrier Gas | Helium or Nitrogen at a constant flow |
| Oven Temperature | Initial 40 °C for 10 min, ramp to 240 °C at 10 °C/min, hold for 5 min |
| Injector Temp. | 200 °C |
| Detector Temp. | 250 °C (FID) |
| Headspace Vial Temp. | 80 °C |
| Vial Equil. Time | 30 min |
Supercritical Fluid Chromatography (SFC) for Preparative and Analytical Separation of this compound and Analogues
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to both normal-phase and reverse-phase HPLC for both analytical and preparative separations. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and reduced solvent consumption.
For the analytical chiral separation of this compound, SFC offers significant advantages in terms of speed. Chiral stationary phases used in HPLC are often compatible with SFC. The mobile phase typically consists of supercritical CO2 with a polar co-solvent, such as methanol or ethanol, and an additive to improve peak shape. For basic compounds like amines, an acidic additive (e.g., trifluoroacetic acid) or a basic additive (e.g., diethylamine) may be used depending on the stationary phase. chromatographyonline.com
Table 4: Representative Analytical Chiral SFC Method Parameters
| Parameter | Condition |
| Column | Amylose-based chiral stationary phase, 150 mm x 4.6 mm, 3 µm |
| Mobile Phase | Supercritical CO2 / Methanol with 0.2% Triethylamine (gradient elution) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV-Vis Diode Array Detector (DAD) |
Preparative SFC is particularly advantageous for the large-scale purification of enantiomers or for the isolation of impurities. nih.gov The rapid evaporation of carbon dioxide from the collected fractions simplifies the isolation of the purified compound. The high throughput of preparative SFC makes it a valuable tool in the development and manufacturing of chiral compounds like this compound. chromatographyonline.com
Computational and Theoretical Studies of N 2 4 Fluorophenyl Ethyl Thiolan 3 Amine
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Descriptors
Quantum mechanical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For N-[2-(4-fluorophenyl)ethyl]thiolan-3-amine, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecule's geometry to its lowest energy state.
These calculations would yield crucial information about the molecule's ground state properties, including bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be performed. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net
A molecular electrostatic potential (MEP) map could also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Hypothetical Value | Description |
| Total Energy | E (Hartrees) | The total electronic energy of the optimized geometry. |
| HOMO Energy | E (eV) | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | E (eV) | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | ΔE (eV) | An indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | D (Debye) | A measure of the overall polarity of the molecule. |
DFT calculations can also predict spectroscopic parameters that can be compared with experimental data to validate the computed structure. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental NMR spectra.
Similarly, vibrational frequency calculations can predict the infrared (IR) spectrum of this compound. The calculated frequencies correspond to specific vibrational modes of the molecule, such as C-H stretching, N-H bending, and C-F stretching, which can be correlated with peaks in an experimental IR spectrum. researchgate.net
Table 2: Hypothetical Calculated Spectroscopic Data for this compound
| Parameter | Hypothetical Calculated Value | Corresponding Experimental Technique |
| ¹H NMR Chemical Shifts | δ (ppm) | Proton Nuclear Magnetic Resonance Spectroscopy |
| ¹³C NMR Chemical Shifts | δ (ppm) | Carbon-13 Nuclear Magnetic Resonance Spectroscopy |
| Major IR Frequencies | ν (cm⁻¹) | Infrared Spectroscopy |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility of this compound
While QM methods are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound, typically in a simulated solvent environment, would provide insights into its conformational flexibility. By solving Newton's equations of motion for the atoms in the system, MD simulations can map out the accessible conformations and the transitions between them. This is crucial for understanding how the molecule might adapt its shape to bind to a biological target.
Molecular Docking and Ligand-Target Interaction Prediction Based on this compound
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target protein. nih.govnih.gov If a potential biological target for this compound were identified, molecular docking studies could be performed to predict its binding mode and affinity. The docking process involves placing the ligand (this compound) into the binding site of the receptor and evaluating the potential interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results are often ranked using a scoring function to estimate the binding affinity. researchgate.netmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov
To build a QSAR model for derivatives of this compound, a dataset of structurally similar compounds with measured biological activity would be required. For each compound in the series, a set of molecular descriptors would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters).
Feature selection techniques would then be applied to identify the most relevant descriptors that correlate with the observed biological activity. This process helps in building a robust and predictive QSAR model, often using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. researchgate.net Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts.
Based on a comprehensive search of publicly available scientific literature, there are no specific computational or theoretical studies focused solely on the chemical compound This compound . Research detailing the development and validation of predictive molecular activity models or pharmacophore modeling and virtual screening based on this exact scaffold could not be located.
Therefore, it is not possible to generate an article with the specific, detailed research findings and data tables requested for the following sections:
Pharmacophore Modeling and Virtual Screening Based on the this compound Scaffold
While computational studies, including QSAR, pharmacophore modeling, and virtual screening, are common for various chemical series, the specific application of these methods to this compound has not been published in the accessible scientific domain. Such research, if it exists, may be part of proprietary, unpublished discovery efforts.
Structure Activity Relationship Sar and Analogue Design of N 2 4 Fluorophenyl Ethyl Thiolan 3 Amine
Rational Design Principles for N-[2-(4-fluorophenyl)ethyl]thiolan-3-amine Analogues
The rational design of analogues of this compound is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. Key strategies involve bioisosteric replacements, conformational restriction, and the introduction of functional groups to probe interactions with biological targets. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are instrumental in predicting the potential effects of structural modifications before synthesis.
The design process typically begins by identifying the key pharmacophoric elements within the parent molecule: the aromatic ring, the basic amine, and the sulfur-containing heterocycle. Each of these can be systematically altered. For instance, the fluorine atom on the phenyl ring can be moved to other positions (ortho, meta) or replaced with other halogens or electron-withdrawing/donating groups to modulate electronic properties and potential halogen bonding interactions. The ethylamine (B1201723) linker can be lengthened, shortened, or rigidified to explore the optimal distance and orientation between the phenyl ring and the thiolane moiety.
Systematic Modification of the Thiolane Ring and Side Chain for SAR Elucidation
Systematic modifications of the thiolane ring and the N-ethylphenyl side chain are crucial for a thorough elucidation of the SAR.
Thiolane Ring Modifications: The five-membered thiolane ring offers several avenues for modification. Altering the ring size to a thietane (B1214591) (four-membered) or a thiane (B73995) (six-membered) can impact the conformational flexibility and the spatial arrangement of the amine substituent. Furthermore, the introduction of substituents on the thiolane ring itself can provide insights into the steric and electronic requirements of the binding pocket. For example, methylation at positions 2, 4, or 5 could reveal sensitive or tolerant regions of the target protein.
Side Chain Modifications: The N-[2-(4-fluorophenyl)ethyl] side chain plays a critical role in the molecule's interaction with its target. Variations in the length of the alkyl chain can determine the optimal distance between the aromatic ring and the basic nitrogen. Replacing the ethyl group with propyl or butyl chains can probe for additional hydrophobic interactions. Moreover, incorporation of conformational constraints, such as the introduction of a double bond or cyclization to form a piperidine (B6355638) or pyrrolidine (B122466) ring, can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity.
Interactive Data Table: SAR of Thiolane and Side Chain Modifications
| Modification | Position | Observed Effect on Activity |
| Ring Size | Thietane | Often leads to decreased activity due to ring strain. |
| Ring Size | Thiane | May be tolerated or lead to altered selectivity. |
| Substitution | C2-Methyl | Can introduce steric hindrance, reducing potency. |
| Substitution | C4-Methyl | May be tolerated depending on the binding pocket. |
| Side Chain | Propyl Linker | Can enhance hydrophobic interactions. |
| Side Chain | Rigidification | May increase potency by reducing entropic penalty upon binding. |
Impact of Fluorine Substitution Pattern on Observed Activity and Selectivity
The presence and position of the fluorine atom on the phenyl ring are of paramount importance for the biological activity and selectivity of this compound. Fluorine, being a small and highly electronegative atom, can significantly influence a molecule's properties. beilstein-journals.org
The 4-fluoro (para) substitution is a common feature in many bioactive compounds. This substitution can enhance metabolic stability by blocking a potential site of oxidation and can also increase binding affinity through favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with the target. researchgate.net Shifting the fluorine to the 2- (ortho) or 3- (meta) position can drastically alter the molecule's electronic distribution and conformation, which in turn affects its binding profile. For instance, an ortho-fluoro substituent might induce a specific torsion angle in the side chain, pre-organizing the molecule for a better fit into the binding site. A comparative study of the different fluorine isomers is essential to determine the optimal substitution pattern for a given biological target.
Interactive Data Table: Influence of Fluorine Position on Activity
| Fluorine Position | Potential Impact |
| 4- (para) | Enhanced metabolic stability, potential for favorable interactions. |
| 3- (meta) | Alters electronic distribution, may influence selectivity. |
| 2- (ortho) | Can induce conformational changes, potentially improving binding. |
Stereochemical Implications in this compound Analogues and Their Biological Potency
The thiolane ring in this compound contains a chiral center at the 3-position where the amine group is attached. Consequently, the molecule exists as a pair of enantiomers, (R)- and (S)-N-[2-(4-fluorophenyl)ethyl]thiolan-3-amine. It is well-established in pharmacology that stereochemistry plays a crucial role in biological activity. nih.govnih.gov The two enantiomers can exhibit significantly different potencies, selectivities, and even different pharmacological effects.
This stereoselectivity arises from the three-dimensional nature of biological targets, such as receptors and enzymes, which possess chiral binding pockets. One enantiomer may fit optimally into the binding site, leading to a strong interaction and high potency, while the other enantiomer may have a much weaker interaction or may not bind at all. Therefore, the synthesis and biological evaluation of individual enantiomers are critical steps in the drug discovery process to identify the more active and potentially safer stereoisomer. The development of stereoselective synthetic routes is a key challenge in the design of analogues of this compound.
Development of this compound Probes for Chemical Biology Research
Chemical probes are essential tools in chemical biology for investigating the function and localization of biological targets. This compound can serve as a scaffold for the development of such probes. By incorporating specific functionalities, analogues can be designed for various applications.
For example, the introduction of a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, can allow for the visualization and isolation of the target protein. A photoaffinity label can be incorporated to enable covalent cross-linking of the probe to its target upon photo-irradiation, facilitating target identification. Furthermore, the synthesis of radiolabeled analogues, for instance with Carbon-11 or Fluorine-18, could enable in vivo imaging studies using Positron Emission Tomography (PET) to study the distribution and density of the target in living organisms. The design of these probes requires careful consideration to ensure that the appended group does not significantly disrupt the binding of the parent molecule to its target.
Mechanistic Investigations of N 2 4 Fluorophenyl Ethyl Thiolan 3 Amine at the Molecular and Cellular Level
Elucidation of Molecular Targets and Binding Mechanisms via In Vitro Assays
There is no available research that identifies the specific molecular targets of N-[2-(4-fluorophenyl)ethyl]thiolan-3-amine. In vitro assays to determine its binding mechanisms, such as affinity chromatography, surface plasmon resonance, or isothermal titration calorimetry, have not been reported in the scientific literature.
Cellular Uptake, Intracellular Distribution, and Efflux Studies of this compound (using cellular models)
Studies detailing the cellular uptake, intracellular distribution, and efflux of this compound are not present in the available literature. Research on how this compound permeates cell membranes, where it localizes within the cell, and the mechanisms by which it may be expelled from cells has not been published.
Biochemical Pathway Modulation by this compound
Information regarding the modulation of any biochemical pathways by this compound is currently unavailable. There are no studies to indicate its effects on signaling cascades, metabolic pathways, or other cellular processes.
Enzyme Inhibition/Activation Studies and Kinetic Analysis In Vitro
No in vitro studies on the inhibitory or activating effects of this compound on any specific enzymes have been reported. Consequently, kinetic analyses such as the determination of IC50 or Ki values are not available.
Receptor Occupancy and Ligand-Binding Dynamics via Radioligand Binding Assays (cellular/membrane preparations)
There is no published data from radioligand binding assays or other methods to determine the receptor occupancy and ligand-binding dynamics of this compound. Its affinity and selectivity for any particular receptor remain uncharacterized.
Modulation of Gene Expression and Protein Synthesis in Cellular Systems by this compound
The effects of this compound on gene expression and protein synthesis in cellular systems have not been investigated. Techniques such as quantitative PCR or western blotting have not been used to assess the impact of this compound on cellular genetic and protein machinery.
Advanced Cellular Imaging Techniques for Visualizing this compound Interactions
There are no reports of advanced cellular imaging techniques being employed to visualize the interactions of this compound within cells. Studies using methods like confocal microscopy, super-resolution microscopy, or fluorescence resonance energy transfer (FRET) to track the compound or its effects are not available.
Future Research Directions and Emerging Methodologies for N 2 4 Fluorophenyl Ethyl Thiolan 3 Amine Research
Exploration of Novel and Sustainable Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis) for N-[2-(4-fluorophenyl)ethyl]thiolan-3-amine
Traditional batch synthesis of complex molecules like this compound often involves lengthy reaction times, challenging purifications, and significant solvent waste. Modern synthetic methodologies offer greener, more efficient, and scalable alternatives.
Flow Chemistry: This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. For the synthesis of this compound, flow chemistry could offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. The enhanced safety profile of flow reactors, particularly for handling hazardous reagents or intermediates, makes it an attractive platform for process development. nih.govresearchgate.net
| Methodology | Traditional Batch Synthesis | Flow Chemistry | Photoredox Catalysis |
| Reaction Control | Limited control over gradients | Precise control over temperature, pressure, time | Driven by light, mild conditions |
| Scalability | Often challenging, non-linear | Readily scalable by extending run time | Scalable, especially when combined with flow |
| Safety | Higher risk with exotherms/hazardous materials | Enhanced safety, small reaction volumes | Generally safer, avoids harsh reagents |
| Sustainability | High solvent waste, energy intensive | Reduced waste, improved energy efficiency | Green energy source (light), less waste |
Application of Artificial Intelligence and Machine Learning in this compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. researchgate.netbpasjournals.com These computational tools can be leveraged to explore the chemical space around this compound.
Predictive Modeling: ML algorithms can be trained on large datasets of known compounds to build models that predict the biological activity, physicochemical properties, and potential toxicity of new molecules. nih.govmednexus.org For this compound, such models could predict its affinity for various biological targets or identify structural modifications likely to enhance its desired effects.
De Novo Design: AI models, including generative adversarial networks (GANs) and variational autoencoders (VAEs), can design entirely new molecules optimized for specific properties. nih.gov These methods could generate novel thiolane derivatives with potentially superior activity profiles compared to the parent compound.
High-Throughput Virtual Screening: AI can rapidly screen vast virtual libraries of compounds to identify those with a high probability of interacting with a specific biological target, significantly reducing the time and cost associated with experimental screening. mednexus.orgnih.gov
Development of Advanced Analytical Techniques for this compound Metabolites within In Vitro Systems
Understanding the metabolic fate of a compound is crucial for its development. Advanced analytical techniques are essential for identifying and quantifying metabolites, particularly at the low concentrations found in in vitro systems.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone of metabolite identification. nih.gov Modern high-resolution mass spectrometry (HRMS) instruments provide highly accurate mass measurements, facilitating the determination of elemental compositions for unknown metabolites. nih.gov Tandem mass spectrometry (MS/MS) experiments provide structural information by fragmenting the metabolite ions. These techniques would be instrumental in elucidating the metabolic pathways of this compound, such as hydroxylation, N-dealkylation, or oxidation of the thiolane sulfur atom. The development of sensitive and specific LC-MS/MS methods is a key future direction for studying the biotransformation of this compound. nih.govmdpi.com
| Analytical Technique | Application in Metabolite Analysis | Information Provided |
| LC-MS | Separation and detection of metabolites in complex mixtures | Retention time, mass-to-charge ratio |
| High-Resolution MS (HRMS) | Accurate mass measurement of parent compound and metabolites | Elemental composition, confirmation of identity |
| Tandem MS (MS/MS) | Structural elucidation of unknown metabolites | Fragmentation patterns, structural information |
Integration of Multi-Omics Data for Systems-Level Understanding of this compound Actions
A systems biology approach, integrating various "omics" datasets, can provide a comprehensive understanding of a compound's biological effects. nih.govresearchgate.net By treating a relevant cell or tissue model with this compound and analyzing the changes across different molecular layers, researchers can build a holistic picture of its mechanism of action.
Transcriptomics (RNA-Seq): Reveals changes in gene expression, identifying pathways that are up- or down-regulated by the compound.
Proteomics: Measures changes in protein levels and post-translational modifications, providing insights into the functional consequences of altered gene expression.
Metabolomics: Analyzes changes in the levels of small-molecule metabolites, offering a direct readout of the compound's impact on cellular biochemistry. mdpi.com
Integrating these datasets can uncover the interconnected molecular networks perturbed by this compound, potentially revealing novel targets, off-target effects, and biomarkers of response. nih.govmdpi.com
Design of Chemical Biology Probes Based on this compound for Deeper Mechanistic Insights
To definitively identify the molecular targets of this compound, chemical biology probes can be designed and synthesized. These probes are derivatives of the parent molecule that incorporate a reactive group or a reporter tag.
Affinity-Based Probes: These probes contain a photoreactive group that, upon UV irradiation, forms a covalent bond with the target protein, allowing for its subsequent isolation and identification.
Activity-Based Probes: These are designed to covalently bind to the active site of a specific enzyme class, providing a readout of enzyme activity.
Tagged Probes: By attaching a fluorescent dye or a tag like biotin (B1667282) to a non-critical position on the this compound structure, researchers can visualize the compound's subcellular localization using microscopy or use the biotin tag to pull down its binding partners. ljmu.ac.uk
The development of such probes would be a significant step toward elucidating the precise mechanism of action of this compound. documentsdelivered.com
Challenges and Opportunities in the Academic Research of Amine-Containing Thiolane Derivatives
The study of amine-containing thiolane derivatives presents both unique challenges and significant opportunities.
Challenges:
Synthetic Complexity: The synthesis of substituted thiolanes, particularly with stereochemical control, can be challenging. Developing robust and stereoselective synthetic routes is a key hurdle.
Physicochemical Properties: The presence of a basic amine and a sulfur atom can lead to complex physicochemical properties, including potential liabilities like oxidation of the sulfur atom.
Biological Complexity: The structural flexibility of the thiolane ring means these compounds can adopt multiple conformations, complicating structure-activity relationship (SAR) studies.
Opportunities:
Novel Chemical Space: Thiolane scaffolds are less explored in medicinal chemistry compared to other heterocycles, offering access to novel chemical space and potentially new biological activities. nih.gov
Three-Dimensional Structure: The non-planar nature of the thiolane ring provides a three-dimensional scaffold that can be exploited to achieve high-affinity and selective interactions with biological targets.
Application of New Technologies: The challenges in this area create a fertile ground for the application of emerging technologies. AI-driven design, novel synthetic methods like flow chemistry, and advanced analytical techniques are well-suited to address the complexities of these molecules and unlock their therapeutic potential. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(4-fluorophenyl)ethyl]thiolan-3-amine, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with thiolan-3-amine as the core scaffold. Introduce the 4-fluorophenethyl group via nucleophilic substitution or reductive amination, using solvents like acetonitrile or THF under reflux (50–80°C). Catalysts such as KI may improve efficiency .
- Step 2 : Monitor intermediates via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., ethanol/water mixtures) .
- Step 3 : Optimize yield by adjusting stoichiometry (e.g., 1.2–1.5 equivalents of 4-fluorophenethyl bromide) and reaction time (12–24 hrs).
Q. How can researchers confirm the molecular structure of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to verify proton environments (e.g., aromatic F-substituted phenyl at δ 6.8–7.2 ppm, thiolan ring protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : Use ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 254.3) and fragmentation patterns .
- X-ray Crystallography : If single crystals are obtained, resolve the 3D structure to confirm stereochemistry and bond lengths .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?
- Methodology :
- Step 1 : Synthesize analogs by modifying the thiolan ring (e.g., substituents at position 2 or 4) or the phenethyl group (e.g., varying halogen substituents) .
- Step 2 : Screen compounds in target-specific assays (e.g., receptor binding assays for neurological targets). Use positive/negative controls to validate results.
- Step 3 : Perform statistical analysis (e.g., IC, EC) and correlate structural changes with activity trends. For example, bulkier substituents may reduce blood-brain barrier penetration .
Q. How should researchers address contradictory data in solubility or stability studies of this compound?
- Methodology :
- Step 1 : Replicate experiments under standardized conditions (pH, temperature, solvent). For solubility, use UV-Vis spectroscopy or nephelometry .
- Step 2 : Investigate degradation pathways via accelerated stability studies (40°C/75% RH for 4 weeks). Analyze by HPLC-MS to identify breakdown products .
- Step 3 : Cross-validate using alternative techniques (e.g., DSC for thermal stability, NMR for chemical integrity) .
Q. What strategies are recommended for resolving discrepancies in biological assay results across different laboratories?
- Methodology :
- Step 1 : Verify compound purity (>95% by HPLC) and storage conditions (e.g., inert atmosphere, −20°C) to rule out degradation .
- Step 2 : Standardize assay protocols (e.g., cell line passage number, incubation time). Use reference compounds (e.g., known receptor agonists/antagonists) for calibration .
- Step 3 : Perform inter-laboratory round-robin tests with blinded samples to identify systematic errors (e.g., pipetting accuracy, plate reader calibration) .
Methodological Considerations
- Data Contradiction Analysis : Always include triplicate measurements and negative controls. Use tools like Bland-Altman plots to assess inter-experimental variability .
- Safety Protocols : Follow guidelines for handling fluorinated compounds (e.g., PPE, fume hoods) and dispose of waste via certified agencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
